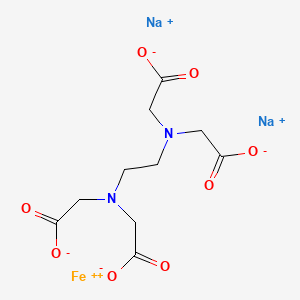

Disodium iron ethylenedinitrilotetraacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) is a complex compound that includes iron in its +2 oxidation state. This compound is often used in various scientific and industrial applications due to its unique chemical properties and ability to form stable complexes with metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) typically involves the reaction of iron salts with ethylenediaminetetraacetic acid (EDTA) derivatives under controlled pH conditions. The reaction is carried out in aqueous solution, and the pH is adjusted to ensure the complete formation of the iron complex .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors where iron salts and EDTA derivatives are mixed under controlled conditions. The reaction mixture is then purified to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

pH-Dependent Dissociation

The complex dissociates under acidic conditions, releasing Fe³⁺:

[Fe(EDTA)]−+4H+→Fe3++H4EDTA[1][10]

This reaction underpins its use in iron fortification , where gastric acid (pH ~1.5–3.5) liberates bioavailable Fe³⁺ for absorption .

Stability vs. pH :

| pH Range | Dominant Species | Reactivity |

|---|---|---|

| <2 | Fe³⁺ + H₄EDTA | Dissociation dominates |

| 2–6 | Partially protonated EDTA | Partial Fe³⁺ release |

| >6 | [Fe(EDTA)]⁻ | Stable, minimal dissociation |

Complexometric Titrations

Na₂[Fe(EDTA)] serves as a back-titrant for hardness analysis. In alkaline buffers (pH 10), it competes with indicators like Eriochrome Black T for metal ions:

[Fe(EDTA)]−+Ca2+→[Ca(EDTA)]2−+Fe3+[5]

Performance Metrics :

Biodegradation Pathways

Specific bacterial strains (e.g., Agrobacterium radiobacter) enzymatically degrade Na₂[Fe(EDTA)] via:

Degradation Efficiency :

| Organism | Substrate | Degradation Rate |

|---|---|---|

| Agrobacterium radiobacter | Fe³⁺-EDTA | 95% in 72 hrs |

| Proteobacteria BNC1 | Mg²⁺/Mn²⁺-EDTA | 40–60% in 96 hrs |

Reactivity with Oxidants/Reductants

The Fe³⁺ center undergoes redox reactions:

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Disodium iron EDTA is primarily recognized for its role in enhancing iron bioavailability in food products. It has been proposed as a fortificant in grain-based foods such as breakfast cereals and cereal bars. The compound dissociates in the gastrointestinal tract, allowing for effective absorption of iron, which is crucial in combating iron deficiency anemia.

Case Study: Iron Fortification in Foods

A safety assessment highlighted that disodium iron EDTA is generally recognized as safe (GRAS) for use in food products. Studies indicate that it can increase iron bioavailability significantly compared to other sources. For instance, it was found that iron from ferric sodium EDTA is 2 to 3 times more bioavailable than from traditional mineral sources .

Pharmaceutical Applications

Disodium iron EDTA is utilized in the pharmaceutical industry as an anticoagulant. It chelates calcium ions, preventing blood coagulation in vitro. Concentrations of 0.1% w/v are commonly used for hematological testing, while 0.3% w/v is employed in blood transfusions to maintain blood fluidity .

Table 1: Pharmaceutical Uses of Disodium Iron EDTA

| Application | Concentration | Purpose |

|---|---|---|

| Hematological Testing | 0.1% w/v | Prevent coagulation |

| Blood Transfusions | 0.3% w/v | Maintain fluidity during storage |

Environmental Applications

Disodium iron EDTA also plays a role in environmental remediation. Research has shown that metal-EDTA complexes can be biodegraded by specific microbial cultures, leading to the removal of heavy metals from contaminated environments . This application is crucial for mitigating the effects of heavy metal pollution.

Case Study: Biodegradation of Metal-EDTA Complexes

A study demonstrated that cultures enriched with disodium iron EDTA could effectively degrade the complex and remove approximately 44% of iron from solution over a 28-day period . This finding suggests potential uses in bioremediation strategies for polluted sites.

Industrial Applications

In industrial settings, disodium iron EDTA serves as an inert ingredient in pesticide formulations and food packaging adhesives. Its ability to stabilize metal ions makes it valuable in maintaining the efficacy and safety of these products .

Table 2: Industrial Uses of Disodium Iron EDTA

| Industry | Application |

|---|---|

| Agriculture | Inert ingredient in pesticides |

| Food Industry | Adhesives for food packaging |

Wirkmechanismus

The mechanism by which DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) exerts its effects involves the formation of stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions and preventing them from participating in unwanted chemical reactions. This property is particularly useful in applications where metal ion control is crucial .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Disodium dihydrogen ethylenediaminetetraacetate

- Calcium disodium ethylenediaminetetraacetate

- Ferrous glycine sulfate

Uniqueness

DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) is unique due to its specific structure and the presence of iron in the +2 oxidation state. This allows it to form stable complexes with a wide range of metal ions, making it highly versatile in various applications .

Biologische Aktivität

Disodium iron ethylenedinitrilotetraacetate (FeEDTA) is a chelating agent widely used in various fields, including agriculture, medicine, and environmental science. Its biological activity has been the subject of extensive research, focusing on its absorption, toxicity, therapeutic applications, and antifungal properties. This article presents a comprehensive overview of the biological activity of FeEDTA, supported by data tables and case studies.

1. Absorption and Bioavailability

The absorption of FeEDTA varies significantly depending on the route of administration and the physiological conditions. Studies have shown that:

- Oral Administration : When administered orally to rats, only 2-4% of the dose was absorbed, with 80-90% excreted in feces within 24 hours . In humans, a study indicated that only 2.5% of a 3 g dose was excreted in urine .

- Intravenous Administration : In contrast, intravenous administration leads to nearly complete excretion in urine, indicating that oral absorption is limited due to degradation before it can be utilized by the body .

2. Toxicity and Safety Profile

FeEDTA exhibits low toxicity levels across various exposure routes:

- Acute Toxicity : Laboratory studies categorize FeEDTA as non-toxic following oral, inhalation, or dermal exposure . It falls under Toxicity Category IV for acute toxicity assessments.

- Sub-chronic Toxicity : No significant adverse effects were observed in sub-chronic studies, suggesting a favorable safety profile for non-food uses .

3. Therapeutic Applications

FeEDTA has been explored for its potential therapeutic applications:

- Iron Deficiency Anemia : It has been effectively used to treat iron deficiency anemia. Research indicates that while a significant portion is excreted in feces, red blood cells still incorporate labeled iron from FeEDTA .

- Chelation Therapy : FeEDTA is also utilized in chelation therapy for heavy metal detoxification due to its ability to bind metal ions effectively.

4. Antifungal Activity

Recent studies have highlighted the antifungal properties of FeEDTA:

- Inhibition of Fusarium spp. : Research demonstrated that FeEDTA inhibits mycelial growth of Fusarium species at concentrations as low as 0.15 mM. It was found to significantly reduce the biosynthesis of deoxynivalenol (DON), a mycotoxin produced by Fusarium graminearum .

Table 1: Antifungal Activity of FeEDTA

| Concentration (mM) | Mycelial Growth Inhibition (%) | DON Production Reduction (%) |

|---|---|---|

| 0.15 | Significant | - |

| 0.4 | Moderate | 47% |

| 0.8 | High | 57.3% |

5. Case Studies

Several case studies illustrate the diverse biological activities associated with FeEDTA:

- Study on Iron Absorption : A study involving pregnant rats showed that high doses of disodium EDTA could lead to zinc deficiency, which was reversed with zinc supplementation. This highlights the importance of careful dosage management when using chelating agents .

- Environmental Impact : Research indicated that microbial communities could effectively degrade metal-EDTA complexes, suggesting potential applications in bioremediation efforts for contaminated environments .

6. Conclusion

This compound demonstrates significant biological activity with low toxicity levels and promising therapeutic applications, particularly in treating iron deficiency anemia and exhibiting antifungal properties against certain pathogens. Ongoing research into its mechanisms and broader applications continues to reveal its potential benefits across various fields.

Eigenschaften

CAS-Nummer |

14729-89-6 |

|---|---|

Molekularformel |

C10H12FeN2O8.2Na C10H12FeN2Na2O8 |

Molekulargewicht |

390.04 g/mol |

IUPAC-Name |

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+) |

InChI |

InChI=1S/C10H16N2O8.Fe.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 |

InChI-Schlüssel |

SMZGWLOIMKISPD-UHFFFAOYSA-J |

Kanonische SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Fe+2] |

Verwandte CAS-Nummern |

15651-72-6 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.